![molecular formula C10H11F3O B2787894 (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2222328-02-9](/img/structure/B2787894.png)
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol, commonly known as TFMP, is a chiral alcohol compound that has been extensively studied for its various applications in scientific research. It is a versatile compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of TFMP involves the reduction of the carbonyl group in the presence of a chiral catalyst, resulting in the formation of the chiral alcohol compound. The chiral catalyst plays a crucial role in the reaction, as it determines the stereochemistry of the product. The reaction can be carried out under mild conditions, and the product can be obtained in high yields and enantiomeric excess.
Biochemical and Physiological Effects
TFMP has been studied for its biochemical and physiological effects, including its potential as an anti-inflammatory agent, antioxidant, and neuroprotective agent. Studies have shown that TFMP exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, TFMP has been shown to have neuroprotective effects by protecting neurons from oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TFMP has several advantages for lab experiments, including its high enantiomeric excess, high yield, and mild reaction conditions. It is also a versatile compound that can be used as a chiral building block for the synthesis of various biologically active compounds. However, one of the limitations of TFMP is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on TFMP, including its potential application in drug discovery, asymmetric catalysis, and enantioselective reduction. Additionally, further studies are needed to explore the potential therapeutic applications of TFMP, including its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Furthermore, research is needed to develop more cost-effective methods for the synthesis of TFMP, which can increase its accessibility for large-scale experiments.
Conclusion
In conclusion, TFMP is a versatile chiral alcohol compound that has been extensively studied for its various applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. TFMP has the potential to be a valuable tool in drug discovery, asymmetric catalysis, and enantioselective reduction, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of TFMP can be achieved using various methods, including the asymmetric reduction of 3-(trifluoromethyl)acetophenone using chiral oxazaborolidine catalysts, the asymmetric reduction of 3-(trifluoromethyl)phenylpropanal using chiral phosphine catalysts, and the asymmetric reduction of 3-(trifluoromethyl)phenylpropanone using chiral imidazolidinone catalysts. The most common method involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone using chiral oxazaborolidine catalysts.
Applications De Recherche Scientifique
TFMP has been extensively studied for its various applications in scientific research, including its use as a chiral building block for the synthesis of biologically active compounds, as a ligand for the synthesis of chiral metal complexes, and as a reagent for the synthesis of chiral pharmaceuticals. It has also been studied for its potential application in asymmetric catalysis, enantioselective reduction, and synthesis of chiral drugs.
Propriétés
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYGSFYOGVZRS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

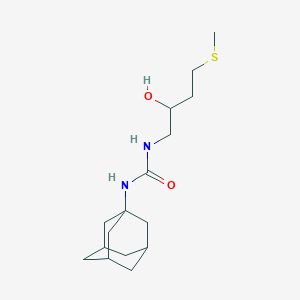
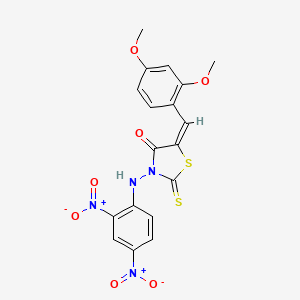
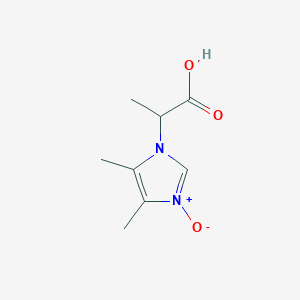
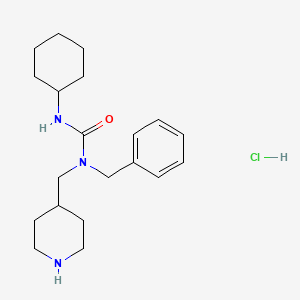
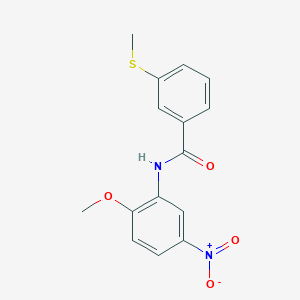
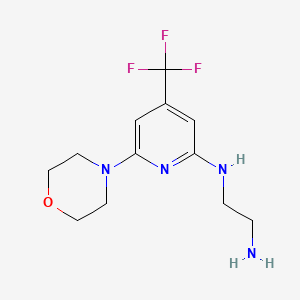
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)
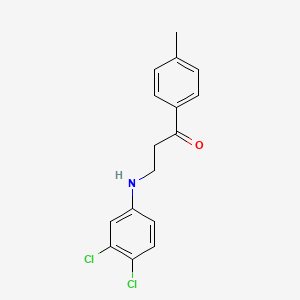
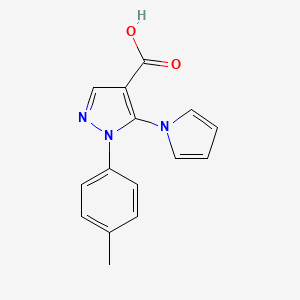
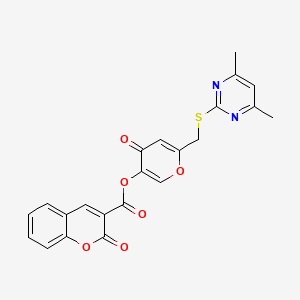
![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)

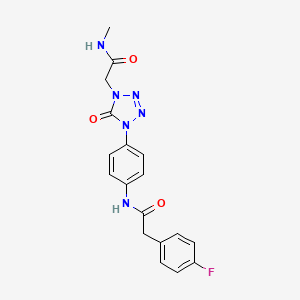
![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)